1-Bromo-3-methoxy-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxy-2,5-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 3-methoxy-2,5-dimethylphenol.
Oxidation: Formation of 3-methoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 3-methoxy-2,5-dimethylbenzene.
Scientific Research Applications
1-Bromo-3-methoxy-2,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Chemical Research: Employed in studies involving reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxy-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-3,5-dimethylbenzene
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
Comparison: 1-Bromo-3-methoxy-2,5-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to 1-Bromo-2,5-dimethoxybenzene, it has one less methoxy group, affecting its electron-donating properties. Compared to 1-Bromo-3,5-dimethylbenzene, the presence of the methoxy group in this compound introduces additional sites for chemical reactions .
Properties
Molecular Formula |
C9H11BrO |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-bromo-3-methoxy-2,5-dimethylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,1-3H3 |
InChI Key |
IMXCSFMBLJCPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.